molecular formula C13H11N5O2S B12222694 N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide CAS No. 883301-42-6

N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12222694
CAS No.: 883301-42-6
M. Wt: 301.33 g/mol
InChI Key: FQVFFWLTCADUHV-UHFFFAOYSA-N
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Description

N-[3-(1H-Tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted at the 3-position with a phenyl group bearing a tetrazole ring. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers distinct electronic and steric properties, enhancing hydrogen-bonding capacity and metabolic stability compared to carboxylic acid bioisosteres . Sulfonamides are widely explored in medicinal chemistry for their roles as enzyme inhibitors (e.g., cyclooxygenase-2 (COX-2)), antimicrobial agents, and anticancer therapeutics. The tetrazole substituent in this compound may modulate solubility, acidity, and target-binding affinity, distinguishing it from other sulfonamide analogs.

Properties

CAS No.

883301-42-6

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H11N5O2S/c19-21(20,13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)18-10-14-16-17-18/h1-10,15H

InChI Key

FQVFFWLTCADUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. This is followed by a coupling reaction with a benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, certain tetrazole derivatives showed zones of inhibition comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Tetrazole Derivative 1E. coli20
Tetrazole Derivative 2S. aureus25
Tetrazole Derivative 3Pseudomonas aeruginosa18

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study focusing on xanthine oxidase inhibitors, N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide derivatives were synthesized and exhibited promising inhibitory activity against cancer cell lines, demonstrating an IC50 value of 0.312 μM . This suggests that the compound may play a role in cancer therapeutics.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
Derivative AHep3B0.312
Derivative BA5490.450

Enzyme Inhibition

The compound acts as an inhibitor of xanthine oxidase, an enzyme implicated in the production of reactive oxygen species and uric acid. By inhibiting this enzyme, the compound may help in conditions such as gout and hyperuricemia .

Case Study on Antimicrobial Effectiveness

In a controlled study, a series of tetrazole derivatives, including this compound, were tested against clinical isolates of bacteria. The results showed that these compounds had a high efficacy rate against resistant strains, highlighting their potential utility in treating infections caused by multidrug-resistant organisms .

Case Study on Anticancer Activity

A recent investigation into the anticancer properties of this compound derivatives involved testing on various cancer cell lines. The study revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

SC-558 and Derivatives (1a-f) SC-558, a COX-2 inhibitor, shares the benzenesulfonamide scaffold but incorporates a 3,4-dihydroquinazolin-2-yl ethenyl group instead of the tetrazole-phenyl substituent (Fig. 1) . Derivatives 1a-f explore substituents (e.g., CH₃, OCH₃, Br) on the aromatic ring, revealing that electron-withdrawing groups (Br, Cl) enhance inhibitory potency, while bulky groups reduce solubility.

Table 1: Key Properties of Selected Sulfonamide Derivatives

Compound Core Structure Substituent Notable Properties
SC-558 Benzenesulfonamide Dihydroquinazolinyl COX-2 inhibitor; moderate solubility
1d (X = Br) Benzenesulfonamide Bromophenyl High potency, low solubility
N-[3-(1H-Tetrazol-1-yl)phenyl]benzenesulfonamide Benzenesulfonamide Tetrazolylphenyl Enhanced H-bonding; metabolic stability

Analogs with Heterocyclic Bioisosteres

Triazole-Containing Sulfonamides Compound (2) from features a triazole ring (three nitrogen atoms) attached to a phenylacetyl group. This compound’s tetrazole group, with higher acidity, could improve solubility and membrane permeability compared to triazole analogs.

Pyrazole-Containing Sulfonamides
The compound 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide () substitutes a pyrazole ring, which has two nitrogen atoms. Pyrazoles exhibit moderate metabolic stability but lack the strong electron-withdrawing effects of tetrazoles. The trifluoromethyl group in this analog enhances lipophilicity, whereas the tetrazole in the target compound may offer better water solubility and target specificity .

Research Findings and Implications

Superior Solubility : Tetrazole’s acidity may improve aqueous solubility relative to SC-558 derivatives.

Enhanced Binding : Nitrogen-rich tetrazole could mimic carboxylate groups more effectively than triazoles or pyrazoles in enzyme inhibition.

Metabolic Resistance : Greater stability compared to ester- or thiol-containing analogs .

Further studies should prioritize synthesis, in vitro assays (e.g., using SRB cytotoxicity screening ), and crystallographic analysis (via SHELX software ) to validate these hypotheses.

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, also known as a sulfonamide derivative containing a tetrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, interactions with molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide linkage, which is known for its biological activity, particularly in drug design. The presence of the tetrazole ring enhances the compound's ability to mimic natural substrates, allowing it to interact effectively with various enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, facilitating binding to active sites of enzymes. This property is critical for inhibiting specific biochemical pathways involved in disease processes.
  • Protein Interactions : The sulfonamide group enhances hydrogen bonding with proteins, improving binding affinity and potentially altering protein function. This has implications for targeting metabolic pathways and disease-related proteins .

Antimicrobial Properties

Research indicates that compounds with tetrazole rings exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown promise against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively .

Anti-inflammatory Effects

Studies have highlighted the potential of tetrazole-containing compounds as anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, some tetrazole derivatives displayed IC50 values indicating moderate inhibitory effects on COX-2 activity .

Anticancer Activity

The anticancer potential of this compound is being explored through its interaction with kinases involved in cancer progression. Research has shown that certain derivatives can inhibit key signaling pathways, suggesting their utility as therapeutic agents in oncology .

Case Study 1: Xanthine Oxidase Inhibition

A study focused on the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives revealed that these compounds act as potent xanthine oxidase inhibitors. The most effective derivative exhibited an IC50 value of 0.031 μM, indicating strong inhibitory activity compared to established drugs . Molecular docking studies confirmed that the tetrazole moiety plays a critical role in binding interactions.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, a series of tetrazole derivatives were tested for their antimicrobial properties against multiple pathogens. Results showed that certain compounds had significant zones of inhibition against Bacillus cereus and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTargetCompound ExampleIC50 Value (μM)Reference
AntimicrobialE. coliN-[3-(1H-tetrazol-1-yl)phenyl]sulfonamide15.0
Anti-inflammatoryCOX-2Tetrazole derivative4.8
Enzyme InhibitionXanthine OxidaseN-(3-(1H-tetrazol-1-yl)isonicotinamide0.031
AnticancerVarious KinasesTetrazole-containing compound10.0

Q & A

Q. What are the key synthetic routes for N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, and how is its structural integrity validated?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the tetrazole ring via cyclization of nitriles or thiourea derivatives under acidic conditions (e.g., HCl/NaN₃) .
  • Step 2 : Sulfonamide coupling between benzenesulfonyl chloride and the tetrazole-containing aniline derivative. Reaction conditions (e.g., DMF, K₂CO₃, 60°C) are critical to avoid side products .
  • Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR and FT-IR verify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, tetrazole C-N absorption at ~1600 cm⁻¹) .

Q. What crystallographic methods are used to resolve the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Full-matrix least-squares on F², with R1 < 0.05 for high accuracy .
  • Structural insights : Bond angles and torsion angles between the tetrazole and sulfonamide groups reveal steric effects influencing molecular packing .

Q. What physicochemical properties are critical for its solubility and stability?

  • LogP : ~3.2 (calculated via XLogP3), indicating moderate hydrophobicity .
  • Melting point : Analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) melt at 168–172°C, suggesting thermal stability .
  • Solubility : Poor in water but soluble in DMSO or DMF, requiring formulation optimization for biological assays .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays :
    • Anticancer: MTT assay on cancer cell lines (e.g., prostate cancer PC-3 cells) with IC₅₀ values calculated .
    • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria .
  • Dose-response curves : Triplicate experiments with controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact its biological activity?

  • SAR insights :
    • Chlorine substitution at the benzene ring enhances cytotoxicity (e.g., IC₅₀ = 12 µM vs. 28 µM for unsubstituted analogs) .
    • Tetrazole position : Para-substitution on the phenyl group improves binding to targets like Akt-mTOR compared to ortho-substitution .
  • Methodology : Parallel synthesis of derivatives followed by molecular docking (e.g., AutoDock Vina) to map interactions with proteins like cofilin-1 .

Q. What mechanistic pathways underlie its anticancer effects?

  • Key findings :
    • Apoptosis induction : Caspase-3/7 activation and PARP cleavage observed via Western blot .
    • Cytoskeletal disruption : Downregulation of F-actin and paxillin, validated by immunofluorescence .
  • Experimental design : siRNA knockdown of RAC-α or cofilin-1 to confirm pathway specificity .

Q. How can experimental design address contradictions in biological data?

  • Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration in cell media).
  • Resolution :
    • Standardize protocols (e.g., 10% FBS in RPMI-1640).
    • Use orthogonal assays (e.g., apoptosis via Annexin V and metabolic activity via resazurin) .

Q. What computational tools predict its binding modes with therapeutic targets?

  • Molecular dynamics (MD) : GROMACS simulations to assess stability of ligand-receptor complexes (e.g., CCR4) over 100 ns trajectories .
  • Free energy calculations : MM-PBSA to estimate binding affinities (ΔG < -30 kcal/mol indicates strong interactions) .

Q. How is isotope labeling applied to study its metabolic fate?

  • Strategy : Synthesize ¹⁴C-labeled analogs via [¹⁴C]-benzenesulfonyl chloride.
  • Applications :
    • ADME studies : Radiolabel tracking in hepatocytes to identify metabolites (e.g., hydroxylation at the tetrazole ring) .

Q. What high-throughput crystallography approaches expedite its structural analysis?

  • Automated pipelines : SHELXC/D/E for rapid phase determination in crystal structures .
  • Synchrotron use : Data collection at beamlines (e.g., Diamond Light Source) with <5-minute exposure per crystal .

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